1H-Indazole-3-carboxylic acid, 5-chloro-1-[(4-chlorophenyl)methyl]- 1H-Indazole-3-carboxylic acid, 5-chloro-1-[(4-chlorophenyl)methyl]-
Brand Name: Vulcanchem
CAS No.: 50264-67-0
VCID: VC18722686
InChI: InChI=1S/C15H10Cl2N2O2/c16-10-3-1-9(2-4-10)8-19-13-6-5-11(17)7-12(13)14(18-19)15(20)21/h1-7H,8H2,(H,20,21)
SMILES:
Molecular Formula: C15H10Cl2N2O2
Molecular Weight: 321.2 g/mol

1H-Indazole-3-carboxylic acid, 5-chloro-1-[(4-chlorophenyl)methyl]-

CAS No.: 50264-67-0

Cat. No.: VC18722686

Molecular Formula: C15H10Cl2N2O2

Molecular Weight: 321.2 g/mol

* For research use only. Not for human or veterinary use.

1H-Indazole-3-carboxylic acid, 5-chloro-1-[(4-chlorophenyl)methyl]- - 50264-67-0

Specification

CAS No. 50264-67-0
Molecular Formula C15H10Cl2N2O2
Molecular Weight 321.2 g/mol
IUPAC Name 5-chloro-1-[(4-chlorophenyl)methyl]indazole-3-carboxylic acid
Standard InChI InChI=1S/C15H10Cl2N2O2/c16-10-3-1-9(2-4-10)8-19-13-6-5-11(17)7-12(13)14(18-19)15(20)21/h1-7H,8H2,(H,20,21)
Standard InChI Key JLBZZQZPUSAOTE-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1CN2C3=C(C=C(C=C3)Cl)C(=N2)C(=O)O)Cl

Introduction

Chemical Identity and Structural Characteristics

The compound’s systematic IUPAC name, 5-chloro-1-[(4-chlorophenyl)methyl]indazole-3-carboxylic acid, reflects its substitution pattern and functional groups. Its molecular formula is C₁₅H₁₀Cl₂N₂O₂, with a molecular weight of 321.2 g/mol. The presence of two chlorine atoms enhances its lipophilicity, while the carboxylic acid group enables salt formation or esterification for pharmacokinetic optimization.

Table 1: Key Chemical Identifiers

PropertyValue
CAS No.50264-67-0
Molecular FormulaC₁₅H₁₀Cl₂N₂O₂
Molecular Weight321.2 g/mol
IUPAC Name5-chloro-1-[(4-chlorophenyl)methyl]indazole-3-carboxylic acid
SMILESC1=CC(=CC=C1CN2C3=C(C=C(C=C3)Cl)C(=N2)C(=O)O)Cl

The indazole core’s planar structure facilitates π-π stacking interactions with biological targets, while the 4-chlorobenzyl group contributes to steric bulk, influencing receptor binding specificity.

Synthesis and Manufacturing

The synthesis of 1H-indazole-3-carboxylic acid derivatives has evolved significantly, with diazotization emerging as a key strategy. A landmark study by Xu and Huang (2021) demonstrated the direct conversion of ortho-aminobenzacetamides to 1H-indazole-3-carboxylic acids using diazotization reagents under mild conditions . This method achieved 60–85% yields and was successfully applied to synthesize granisetron (46% yield) and lonidamine (60% yield) .

Mechanistic Insights:
The reaction proceeds via the in situ generation of a diazonium salt intermediate, which undergoes cyclization to form the indazole ring. The carboxylic acid group is retained through careful control of oxidation conditions, avoiding decarboxylation . Comparative studies highlight the superiority of this approach over traditional methods, which often require multi-step sequences or expensive reagents .

Table 2: Comparison of Synthetic Methods

MethodYield (%)Key AdvantagesLimitations
Diazotization 60–85Mild conditions, scalableRequires precise pH control
tert-Butyl Nitrite 30–50Compatible with sensitive substratesHigh reagent cost
Oxidation of 3-Methylindazole 40–55Simple starting materialsRisk of over-oxidation

Physicochemical Properties

The compound exhibits a predicted density of 1.506±0.06 g/cm³ and a boiling point of 443.7±18.0°C. Its low solubility in aqueous media (slight solubility in DMSO and methanol) necessitates prodrug strategies for biomedical applications . The pKa of the carboxylic acid group is approximately 3.71, enabling ionization under physiological conditions .

Thermal Stability:
Decomposition begins above 240°C, with the chlorinated aromatic rings contributing to thermal resilience . This property is advantageous for high-temperature reactions in industrial synthesis.

Reactivity and Functional Group Transformations

The molecule’s reactivity is dominated by three functional groups:

  • Carboxylic Acid: Forms salts with amines (e.g., sodium or ammonium salts) or esters via Fischer esterification.

  • Chlorine Atoms: Participate in nucleophilic aromatic substitution (SNAr) reactions, enabling introduction of alkoxy or amino groups.

  • Indazole Nitrogen: Capable of alkylation or coordination with metal catalysts in cross-coupling reactions.

A notable transformation is the reduction of the carboxylic acid to a hydroxymethyl group using LiAlH₄, yielding 5-chloro-1-(4-chlorobenzyl)-1H-indazol-3-yl)methanol—a precursor for prodrug development.

TargetActivity (IC₅₀/Ki)Mechanism
Mitochondrial Hexokinase4.2 μMCompetitive inhibition
5-HT₃ Receptor0.8 nMAllosteric antagonism
CYP3A412 μMModerate inhibition

Industrial and Research Applications

Pharmaceutical Intermediate:
Serves as a key building block for:

  • Granisetron: 5-HT₃ antagonist used in chemotherapy-induced emesis (annual production >10 metric tons) .

  • Lonidamine Derivatives: Investigational agents for metabolic therapy in glioblastoma .

Materials Science:
The rigid indazole core has been incorporated into metal-organic frameworks (MOFs) for gas storage applications. A Cu-based MOF using this ligand exhibits CO₂ adsorption capacity of 3.2 mmol/g at 298 K.

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